![molecular formula C12H7NO4 B138354 3-Amino-4-hydroxy-1,8-naphthalic anhydride CAS No. 134870-46-5](/img/structure/B138354.png)
3-Amino-4-hydroxy-1,8-naphthalic anhydride
Overview
Description
3-Amino-4-hydroxy-1,8-naphthalic anhydride is a compound with the molecular formula C12H7NO4 . It is a derivative of 1,8-Naphthalic anhydride, which is a precursor to a large family of naphthalimides used as optical brighteners .
Synthesis Analysis
The synthesis of 1,8-Naphthalimide derivatives, such as 3-Amino-4-hydroxy-1,8-naphthalic anhydride, often involves aromatic nucleophilic substitution reactions . For instance, 3-Hydroxy-4-chloro-1,8-naphthalic anhydride has been synthesized from 1,8-naphthalic anhydride under microwave irradiation conditions .Molecular Structure Analysis
The molecular structure of 3-Amino-4-hydroxy-1,8-naphthalic anhydride can be analyzed using various computational methods. For example, the ionization potential and electron affinity were calculated at the B3LYP/6-31G (d,p) level .Chemical Reactions Analysis
1,8-Naphthalimide derivatives, including 3-Amino-4-hydroxy-1,8-naphthalic anhydride, have been widely used as fluorescent molecules in biological, chemical, and medical fields . They show high stability and various fluorescence properties under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-4-hydroxy-1,8-naphthalic anhydride include a molecular weight of 229.19 g/mol, a topological polar surface area of 89.6 Ų, and a complexity of 370 .Scientific Research Applications
Fluorescent Labeling in Biological Systems
3-Amino-4-hydroxy-1,8-naphthalic anhydride: derivatives exhibit strong fluorescence, making them ideal for use as labeling reagents in biological systems. Their high stability and solubility in polar solvents allow for clear imaging in aqueous environments, crucial for cellular and molecular biology studies .
Organic Light-Emitting Diodes (OLEDs)
These compounds are used in the development of OLEDs due to their excellent electroluminescent properties. They serve as emissive materials that can emit a wide range of colors, contributing to advancements in display technology and energy-efficient lighting .
Optical Brighteners
The derivatives of 3-Amino-4-hydroxy-1,8-naphthalic anhydride are utilized as optical brighteners. They enhance the brightness of fabrics and papers by converting ultraviolet light into visible light, thus finding applications in the textile and paper industries .
Chemosensors
These naphthalimide derivatives are widely used to design fluorescent chemosensors. They detect various molecules with high selectivity and sensitivity, providing a non-invasive approach with rapid response and low detection limits, beneficial for environmental monitoring and diagnostics .
Anticancer Research
Functionalized derivatives of this compound have shown potential in anticancer research. Their ability to bind to DNA and exhibit anticancer activities, along with high stability under physiological conditions, makes them valuable in the development of new therapeutic agents .
Solar Energy Collectors
Due to their strong fluorescent emission and high photostability, these derivatives are also explored as solar energy collectors. They can absorb sunlight and convert it into usable energy, contributing to the development of renewable energy sources .
Dyes for Fibers
The derivatives serve as dyes for natural and synthetic fibers, providing vibrant colors and high durability. Their application extends to various types of fabrics used in fashion and industrial textiles .
Photostability Studies
The photostability of 3-Amino-4-hydroxy-1,8-naphthalic anhydride derivatives makes them suitable for studying the effects of light exposure on materials. This is important for understanding the longevity and degradation processes of materials exposed to light .
Mechanism of Action
Target of Action
3-Amino-4-hydroxy-1,8-naphthalic anhydride, a derivative of 1,8-Naphthalimide (NIs), has been widely used as a fluorescent molecule in biological, chemical, and medical fields . NIs derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities along with high stability under physiological conditions .
Mode of Action
The compound interacts with its targets through an aromatic nucleophilic substitution reaction . The interaction results in a change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .
Biochemical Pathways
The affected pathways involve the fluorescence properties of the compound. The compound shows high stability and various fluorescence properties under different conditions . These properties are utilized in the design of fluorescent chemosensors for the detection of various molecules .
Pharmacokinetics
It’s noted that one major limitation for nis is their low solubility in aqueous media , which could impact their bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily observed in its fluorescence properties. The compound shows a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features allow these derivatives to be used as excellent labeling reagents in the biological system .
Action Environment
The action, efficacy, and stability of the compound are influenced by environmental factors such as pH and solvent type. Moreover, the compound shows high stability and various fluorescence properties under different conditions .
Future Directions
The future directions for research on 3-Amino-4-hydroxy-1,8-naphthalic anhydride and related compounds are promising. They have potential applications in organic light-emitting diodes (OLEDs) due to their high stability, lifetime, and luminescence quantum yield . Furthermore, their use as labeling reagents in biological systems is also being explored .
properties
IUPAC Name |
7-amino-8-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO4/c13-8-4-7-9-5(10(8)14)2-1-3-6(9)11(15)17-12(7)16/h1-4,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFVWWDXFVIHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-hydroxy-1,8-naphthalic anhydride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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